molecular formula C5H8N4O B1589949 4-Hydrazono-5-methoxy-1,4-dihydropyrimidine CAS No. 99419-06-4

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

Cat. No. B1589949
CAS RN: 99419-06-4
M. Wt: 140.14 g/mol
InChI Key: PEJFLTBQJYNGOC-UHFFFAOYSA-N
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Description

“4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is a heterocyclic organic compound . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .


Molecular Structure Analysis

The molecular formula of “4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is C5H8N4O, and its molecular weight is 140.14 . The InChI code is 1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9) .


Physical And Chemical Properties Analysis

“4-Hydrazono-5-methoxy-1,4-dihydropyrimidine” is stored under an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Pharmaceutical Research

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine is a building block in pharmaceutical research due to its hydrazine group, which is a key feature in many pharmacologically active compounds. Its potential lies in the synthesis of novel drugs that can interact with various biological targets. For example, hydrazine derivatives are explored for their antitubercular properties .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex pyrimidine derivatives. Due to its reactive hydrazine moiety, it can undergo various chemical transformations, leading to a wide range of heterocyclic compounds that are valuable in chemical synthesis .

Chromatography

The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic methods such as HPLC and LC-MS. It helps in the calibration of equipment and the quantification of similar compounds in complex mixtures .

properties

IUPAC Name

(5-methoxypyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-4-2-7-3-8-5(4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJFLTBQJYNGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547617
Record name 4-Hydrazinyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazono-5-methoxy-1,4-dihydropyrimidine

CAS RN

99419-06-4
Record name 4-Hydrazinyl-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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